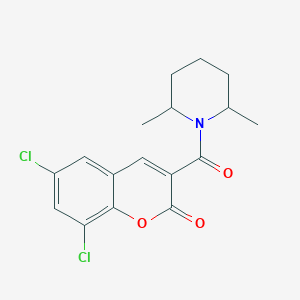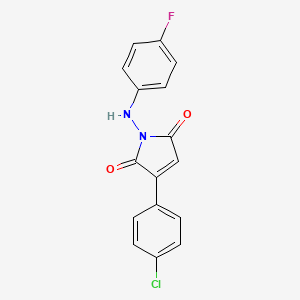
3-(4-chlorophenyl)-1-(4-fluoroanilino)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Chlorophenyl)-1-(4-fluoroanilino)-1H-pyrrole-2,5-dione, more commonly known as CFPFAP, is a compound with a wide range of potential applications. It is a heterocyclic compound, containing both nitrogen and oxygen atoms, and is a derivative of pyrrole. It has been studied extensively in the laboratory, due to its interesting properties and potential applications.
Scientific Research Applications
Crystal Structure and Molecular Properties
- Crystal Structure Analysis : This compound, similar to its derivatives, has been studied for its crystal structure. For instance, 3,6-bis(4-chlorophenyl)pyrrolo[3,4-c]pyrrole-1,4-dione, a related compound, was examined for its crystal data, revealing important molecular dimensions and structural insights (Mizuguchi et al., 1993).
Photoluminescence and Electronic Applications
- Photoluminescent Properties : Derivatives of this compound have been synthesized and investigated for their photoluminescent properties. These include conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units, showing potential for electronic applications due to their photoluminescence and photochemical stability (Beyerlein & Tieke, 2000).
Chemical Synthesis and Material Science
- Material Synthesis and Pigment Applications : Certain pyrrolo[3,4-c]pyrrole-1,4-dione derivatives have been recognized as useful pigments, with structural studies conducted to understand the effects of substituents on their molecular structure (Fujii et al., 2002).
Potential in Inhibitory and Biological Activities
- Inhibitory and Biological Activities : Some derivatives of 3-(4-chlorophenyl)-1-(4-fluoroanilino)-1H-pyrrole-2,5-dione have been studied for their inhibitory activities on biological processes. For instance, 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have been investigated as inhibitors of glycolate oxidase and photosynthesis (Baumann & Przybilski, 1990).
Surface Modification and Corrosion Inhibition
- Surface Modification and Corrosion Inhibition : Research has also focused on surface modification of related compounds for improved dispersibility and corrosion inhibition. The surface of 3,6-bis(4-chlorophenyl)pyrrolo[3,4-c]pyrrole-1,4-dione, for instance, was modified using a mixed-micelle system to enhance its properties for practical applications (Fabjan et al., 2016).
Antimicrobial and Anticonvulsant Properties
- Potential in Antimicrobial and Anticonvulsant Therapy : Some studies have explored the synthesis and antimicrobial activity of related compounds, highlighting their potential as chemotherapeutic agents (Sheikh et al., 2009). Another study investigated the anticonvulsant and antinociceptive activity of pyrrolidine-2,5-dione-acetamide derivatives, suggesting potential applications in epilepsy and pain management (Góra et al., 2021).
properties
IUPAC Name |
3-(4-chlorophenyl)-1-(4-fluoroanilino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O2/c17-11-3-1-10(2-4-11)14-9-15(21)20(16(14)22)19-13-7-5-12(18)6-8-13/h1-9,19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOXTNLJZIQWRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)N(C2=O)NC3=CC=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-1-(4-fluoroanilino)-1H-pyrrole-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

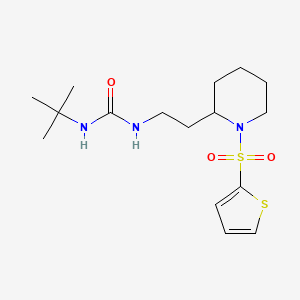
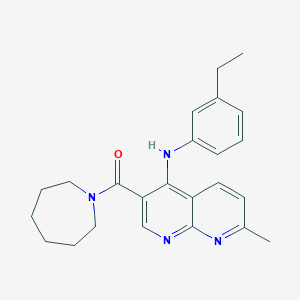
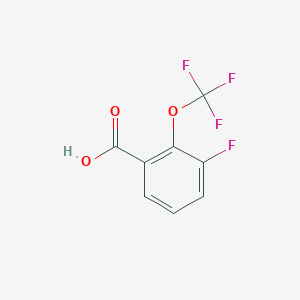
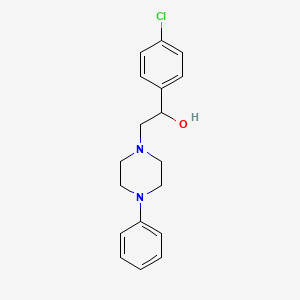
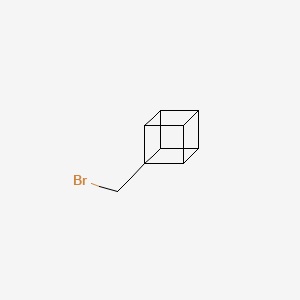
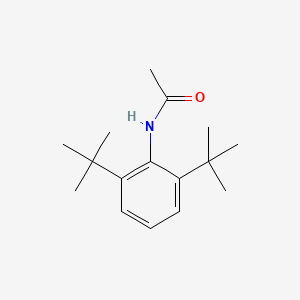
![2-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-3-thiophenecarbonitrile](/img/structure/B2369071.png)
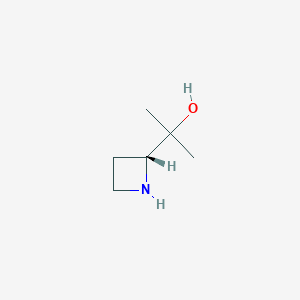
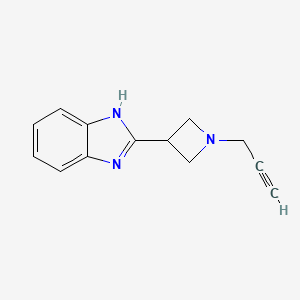
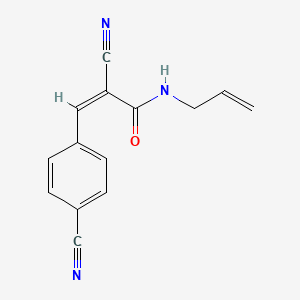
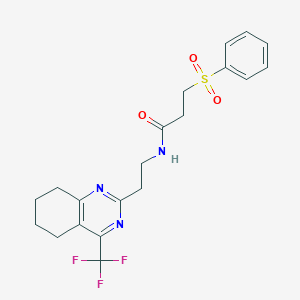
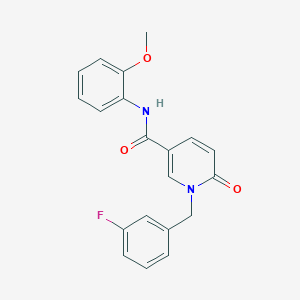
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2369077.png)
